1-(2-Azidoethyl)-4-(difluoromethyl)piperidine
Overview
Description
1-(2-Azidoethyl)-4-(difluoromethyl)piperidine is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features an azidoethyl group attached to a piperidine ring, which is further substituted with a difluoromethyl group. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Mechanism of Action
Target of Action
Many azido compounds are used in biochemistry and pharmacology due to their ability to act as bioorthogonal noncanonical amino acid tagging (BONCAT) probes. They can be incorporated into proteins and visualized with fluorescent tags, allowing researchers to study protein synthesis in a variety of cellular contexts .
Mode of Action
Azido groups can react with phosphines in a process known as the Staudinger reaction. This reaction is often used in bioconjugation techniques to label biomolecules . The difluoromethyl group might increase the compound’s lipophilicity, potentially enhancing its ability to cross cell membranes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Azidoethyl)-4-(difluoromethyl)piperidine typically involves multiple steps, starting with the preparation of the piperidine ring. One common approach is to start with 4-(difluoromethyl)piperidine and introduce the azidoethyl group through nucleophilic substitution reactions. The azidoethyl group can be introduced using azidoethyl halides or azidoethylating agents under controlled reaction conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Azidoethyl)-4-(difluoromethyl)piperidine can undergo various types of chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitroso or nitro derivatives.
Reduction: The azido group can be reduced to form amino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the azido group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, ozone, or transition metal catalysts.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or amines can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted piperidines depending on the nucleophile used.
Scientific Research Applications
1-(2-Azidoethyl)-4-(difluoromethyl)piperidine has several applications in scientific research, including:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a probe in biological studies to understand cellular processes.
Medicine: It has potential as a precursor for pharmaceuticals, particularly in the development of new drugs.
Industry: Its unique properties make it useful in the production of advanced materials and chemicals.
Comparison with Similar Compounds
1-(2-Azidoethyl)-4-(difluoromethyl)piperidine is unique due to its combination of functional groups. Similar compounds include:
1-(2-Azidoethyl)piperidine: Lacks the difluoromethyl group.
4-(Difluoromethyl)piperidine: Lacks the azidoethyl group.
1-(2-Azidoethyl)-4-methylpiperidine: Similar structure but with a methyl group instead of difluoromethyl.
Properties
IUPAC Name |
1-(2-azidoethyl)-4-(difluoromethyl)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F2N4/c9-8(10)7-1-4-14(5-2-7)6-3-12-13-11/h7-8H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDBAYZWBCQZEAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)F)CCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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